3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one
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Overview
Description
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one typically involves the use of aliphatic ketones and aromatic aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the conjugated system. The process may involve multiple steps, including aldol condensation and subsequent dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the conjugated system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Research explores its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects, such as anti-inflammatory and antioxidant activities, are ongoing.
Mechanism of Action
The mechanism by which 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one exerts its effects involves interactions with various molecular targets and pathways. Its conjugated system allows it to participate in electron transfer reactions, which can influence biological processes. The phenyl group may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- 3-Methyl-10-phenyl-3,5,7,9-decatetraen-2-one
- 10-Phenyl-3,5,7,9-decatetraen-2-one
Comparison: The presence of the methyl group at the 3-position and the phenyl group at the 10-position provides distinct chemical and biological properties .
Properties
CAS No. |
73414-54-7 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-methyl-10-phenyldeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C17H18O/c1-15(16(2)18)11-7-4-3-5-8-12-17-13-9-6-10-14-17/h3-14H,1-2H3 |
InChI Key |
TZVBCIJULAXOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=CC=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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